An In-depth Technical Guide to the Synthesis and Characterization of 4,6-Dichloro-2-ethyl-5-nitropyrimidine
An In-depth Technical Guide to the Synthesis and Characterization of 4,6-Dichloro-2-ethyl-5-nitropyrimidine
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 4,6-dichloro-2-ethyl-5-nitropyrimidine, a key intermediate in the development of various biologically active molecules. This document details a robust three-step synthetic pathway, commencing with the synthesis of 2-ethyl-4,6-dihydroxypyrimidine, followed by its nitration, and culminating in a chlorination step to yield the target compound. Each stage is discussed with insights into the underlying chemical principles and experimental best practices. Furthermore, a thorough characterization of the final product is presented, including its physicochemical properties and spectroscopic data, to ensure its identity and purity for subsequent applications in pharmaceutical and agrochemical research.
Introduction
Substituted pyrimidines are a cornerstone in medicinal chemistry and agrochemical science, owing to their versatile biological activities. The strategic functionalization of the pyrimidine ring can lead to compounds with a wide array of therapeutic and crop-protective properties. 4,6-Dichloro-2-ethyl-5-nitropyrimidine (CAS No. 6237-95-2) is a highly functionalized pyrimidine derivative that serves as a valuable building block in organic synthesis. The presence of two reactive chloro groups and a nitro group on the pyrimidine core makes it a versatile precursor for the synthesis of more complex molecules through nucleophilic substitution and reduction reactions. This guide aims to provide researchers, scientists, and drug development professionals with a detailed and practical understanding of the synthesis and characterization of this important intermediate.
Synthetic Pathway Overview
The synthesis of 4,6-dichloro-2-ethyl-5-nitropyrimidine is typically achieved through a three-step sequence, starting from readily available reagents. The overall pathway is depicted below:
Experimental Protocols
Step 1: Synthesis of 2-Ethyl-4,6-dihydroxypyrimidine
The initial step involves a condensation reaction between an amidine (ethylamidine) and a β-dicarbonyl compound (diethyl malonate) to form the pyrimidine ring. This is a classic and widely used method for pyrimidine synthesis.
Materials:
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Ethylamidine hydrochloride
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Diethyl malonate
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Sodium ethoxide (NaOEt)
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Ethanol (EtOH), absolute
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Hydrochloric acid (HCl), concentrated
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Water, deionized
Procedure:
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A solution of sodium ethoxide in absolute ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
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Ethylamidine hydrochloride is added to the stirred sodium ethoxide solution.
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Diethyl malonate is then added dropwise to the mixture.
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The reaction mixture is heated to reflux and maintained for several hours until the reaction is complete (monitored by TLC).
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After cooling to room temperature, the solvent is removed under reduced pressure.
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The residue is dissolved in water and the pH is adjusted to ~4-5 with concentrated hydrochloric acid to precipitate the product.
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The precipitate is collected by filtration, washed with cold water, and dried to afford 2-ethyl-4,6-dihydroxypyrimidine as a solid.
Step 2: Synthesis of 2-Ethyl-5-nitro-4,6-dihydroxypyrimidine
The second step is the nitration of the pyrimidine ring at the electron-rich C-5 position. A mixture of nitric acid and sulfuric acid is a common nitrating agent for such reactions.
Materials:
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2-Ethyl-4,6-dihydroxypyrimidine
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Nitric acid (HNO₃), fuming
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Sulfuric acid (H₂SO₄), concentrated
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Ice
Procedure:
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2-Ethyl-4,6-dihydroxypyrimidine is dissolved in concentrated sulfuric acid in a flask, maintaining the temperature below 10°C with an ice bath.
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Fuming nitric acid is added dropwise to the stirred solution, ensuring the temperature does not exceed 15°C.
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After the addition is complete, the mixture is stirred at room temperature for a specified time to allow the reaction to go to completion.
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The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the product.
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The solid is collected by filtration, washed thoroughly with cold water until the washings are neutral, and dried to yield 2-ethyl-5-nitro-4,6-dihydroxypyrimidine.
Step 3: Synthesis of 4,6-Dichloro-2-ethyl-5-nitropyrimidine
The final step is the conversion of the dihydroxy groups to chloro groups using a chlorinating agent, typically phosphorus oxychloride (POCl₃). The addition of a tertiary amine can facilitate the reaction.
Materials:
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2-Ethyl-5-nitro-4,6-dihydroxypyrimidine
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Phosphorus oxychloride (POCl₃)
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A tertiary amine (e.g., N,N-dimethylaniline or triethylamine)
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Dichloromethane (DCM), anhydrous (optional, as solvent)
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Ice-water
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Sodium bicarbonate (NaHCO₃), saturated solution
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Brine
Procedure:
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To a flask containing 2-ethyl-5-nitro-4,6-dihydroxypyrimidine, an excess of phosphorus oxychloride is added.
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A tertiary amine is then added dropwise to the mixture, which is kept cool in an ice bath.
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The reaction mixture is then heated to reflux for several hours. The progress of the reaction is monitored by TLC.
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After the reaction is complete, the excess POCl₃ is removed by distillation under reduced pressure.
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The residue is cooled and carefully poured onto a mixture of crushed ice and water.
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The aqueous mixture is extracted with a suitable organic solvent like dichloromethane.
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The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
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The solvent is evaporated to yield the crude product, which can be further purified by column chromatography or recrystallization to give 4,6-dichloro-2-ethyl-5-nitropyrimidine.
Characterization
A comprehensive characterization of the final product is essential to confirm its structure and purity. The following is a summary of the expected analytical data for 4,6-dichloro-2-ethyl-5-nitropyrimidine.
Physicochemical Properties
| Property | Value |
| CAS Number | 6237-95-2[1] |
| Molecular Formula | C₆H₅Cl₂N₃O₂[2] |
| Molecular Weight | 222.03 g/mol [2] |
| Appearance | Expected to be a solid |
| Boiling Point | 319.31 °C at 760 mmHg (calculated)[3] |
| Density | 1.537 g/cm³ (calculated)[3] |
| Refractive Index | 1.583 (calculated)[3] |
| Storage | 2-8°C[3] |
Spectroscopic Data
4.2.1. Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. The NIST WebBook provides a reference spectrum for 4,6-dichloro-2-ethyl-5-nitropyrimidine.[2] Key expected absorptions include:
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~2980-2850 cm⁻¹: C-H stretching vibrations of the ethyl group.
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~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹: Asymmetric and symmetric stretching vibrations of the nitro group (NO₂).
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~1600-1450 cm⁻¹: C=N and C=C stretching vibrations of the pyrimidine ring.
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~800-600 cm⁻¹: C-Cl stretching vibrations.
4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise structure of the molecule.
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group. A triplet and a quartet pattern would be characteristic.
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Triplet (δ ~1.3-1.5 ppm): Corresponds to the three protons of the methyl (-CH₃) group, split by the adjacent methylene group.
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Quartet (δ ~2.8-3.0 ppm): Corresponds to the two protons of the methylene (-CH₂-) group, split by the adjacent methyl group.
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¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The expected chemical shifts would be in the following approximate regions:
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δ ~10-15 ppm: Methyl carbon of the ethyl group.
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δ ~25-30 ppm: Methylene carbon of the ethyl group.
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δ ~150-170 ppm: Carbons of the pyrimidine ring. The exact shifts will be influenced by the chloro and nitro substituents.
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4.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
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Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 222 (for ³⁵Cl isotopes) and an isotopic pattern characteristic of a molecule containing two chlorine atoms (M, M+2, M+4 in a ratio of approximately 9:6:1).
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Fragmentation: Common fragmentation pathways may include the loss of the ethyl group, the nitro group, and chlorine atoms.
Safety and Handling
The synthesis of 4,6-dichloro-2-ethyl-5-nitropyrimidine involves the use of hazardous reagents and should be performed in a well-ventilated fume hood by trained personnel.
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Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
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Nitric and Sulfuric Acids: Strong acids and oxidizing agents. Handle with appropriate PPE.
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Chlorinated and Nitrated Organic Compounds: Potentially toxic and should be handled with care. Avoid inhalation, ingestion, and skin contact.
All waste materials should be disposed of in accordance with institutional and local regulations.
Conclusion
This technical guide has outlined a comprehensive and practical approach to the synthesis and characterization of 4,6-dichloro-2-ethyl-5-nitropyrimidine. The described three-step synthesis is a reliable method for obtaining this valuable intermediate. The provided characterization data serves as a benchmark for confirming the identity and purity of the synthesized compound. By following the detailed protocols and safety precautions, researchers can confidently prepare 4,6-dichloro-2-ethyl-5-nitropyrimidine for its diverse applications in the advancement of pharmaceutical and agrochemical research.
